molecular formula C37H31F6N3S B6319169 N-[3,5-bis(trifluoroMethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c CAS No. 1040235-96-8

N-[3,5-bis(trifluoroMethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c

Cat. No.: B6319169
CAS No.: 1040235-96-8
M. Wt: 663.7 g/mol
InChI Key: NBHCLYDPDKSHJN-ROJLCIKYSA-N
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Description

Chemical Structure and Properties:
The compound, often abbreviated in literature by its complex IUPAC name, features a thiourea core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a stereochemically defined dinaphthazepine-cyclohexyl moiety. Key identifiers include:

  • Molecular Formula: C₃₇H₃₁F₆N₃S (based on Kanto Chemical’s listing) .
  • Molecular Weight: 663.71 g/mol .
  • CAS RN: 1040235-96-8 .

The compound is likely used in asymmetric organocatalysis, given its structural similarity to chiral thiourea catalysts .

Properties

IUPAC Name

1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)/t31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCLYDPDKSHJN-ROJLCIKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Formation

The foundational step for introducing the 3,5-bis(trifluoromethyl)phenyl group involves generating its organomagnesium precursor. As detailed in US20070135662A1, 3,5-bis(trifluoromethyl)-1-bromobenzene undergoes magnesium insertion in tetrahydrofuran (THF) or THF/aromatic hydrocarbon mixtures to form 3,5-bis(trifluoromethyl)-phenylmagnesium bromide. Critical parameters include:

  • Solvent selection : THF alone or mixed with toluene enhances reagent stability.

  • Temperature control : Maintaining 45°C during bromide addition prevents runaway exotherms.

  • Magnesium purity : Excess magnesium must be avoided to prevent explosive decomposition, as noted in NaBArF24 preparations.

A representative procedure involves reacting 3,5-bis(trifluoromethyl)-1-bromobenzene (1.539 mol) with magnesium (1.888 mol) in THF/toluene at 45°C, yielding a dark brown Grignard solution.

Formylation to Benzyl Alcohol

The Grignard intermediate is treated with paraformaldehyde to form 3,5-bis(trifluoromethyl)benzyl alcohol. Key observations include:

  • Paraformaldehyde stoichiometry : Equimolar or slight excess (≤5%) maximizes yields, as excess reagent reduces efficiency.

  • Reaction conditions : Heating at 45°C for 6 hours followed by hydrolysis with 20% H2SO4 yields crude alcohol (92% purity).

  • Purification : Distillation under vacuum (20 mbar) isolates the product, avoiding column chromatography.

Halogenation of Benzyl Alcohol Intermediates

Hydrobromic Acid-Mediated Bromination

3,5-Bis(trifluoromethyl)benzyl alcohol reacts with 48% HBr and H2SO4 at 100–105°C to form the corresponding benzyl bromide. This method achieves 99.1% yield by suppressing side reactions through controlled acid addition. Alternatives include:

  • Phosphorus tribromide (PBr3) : Effective but requires strict anhydrous conditions.

  • NaBr/H2SO4 : Less corrosive but slower kinetics.

Table 1: Halogenation Methods Comparison

MethodConditionsYieldPurity
HBr/H2SO4100°C, 8 hr99.1%>95%
PBr3RT, 2 hr95%90%
NaBr/H2SO4Reflux, 12 hr85%88%

Coupling to Dinaphthyl Frameworks

N-Arylation Strategies

Buchwald-Hartwig amination or Ullmann coupling links the 3,5-bis(trifluoromethyl)phenyl group to the dinaphthyl amine. Key considerations:

  • Catalysts : Pd2(dba)3/Xantphos for aryl bromide coupling.

  • Solvents : Toluene or dioxane at 100–120°C.

Purification and Characterization

Crystallization vs. Distillation

  • Benzyl alcohol : Distillation under vacuum (20 mbar) achieves >92% purity.

  • Dinaphthyl intermediates : Recrystallization from CH2Cl2/hexane mixtures removes colored impurities.

Analytical Validation

  • 1H NMR : Quantifies residual solvents and water content using dimethylzirconocene.

  • HPLC : Chiral columns resolve enantiomeric excess for stereochemical validation .

Chemical Reactions Analysis

N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea involves its ability to form hydrogen bonds with target molecules. This interaction stabilizes transition states and facilitates various chemical transformations. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity by binding to specific sites .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of the Target Compound and Analogues
Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents/Features Applications
Target Compound C₃₇H₃₁F₆N₃S 663.71 1040235-96-8 Dinaphthazepine-cyclohexyl, 3,5-bis(CF₃)phenyl Organocatalysis, chiral resolution
N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] C₃₈H₂₂F₁₂N₄S₂ 826.7 914497-25-9 Binaphthalene backbone, dual thiourea groups Supramolecular chemistry, catalysis
R,R-TUC (1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) C₁₅H₁₈F₆N₃S 410.38 620960-26-1 Dimethylamino-cyclohexyl Asymmetric catalysis, anion binding
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea C₂₃H₁₉F₆N₃S 483.47 1088705-53-6 Amino-diphenylethyl group Chiral ligand synthesis

Research Findings and Performance

(a) Catalytic Efficiency
  • The target compound ’s dinaphthazepine-cyclohexyl group enhances π-π stacking interactions, critical for enantioselective catalysis in reactions like Michael additions .
  • R,R-TUC demonstrates superior hydrogen-bond-donating ability due to its dimethylamino-cyclohexyl substituent, achieving >90% ee in ketone reductions .
  • The binaphthalene derivative (CAS 914497-25-9) shows dual-thiourea cooperativity, enabling anion-binding catalysis in Strecker reactions .

Commercial Availability and Cost

  • The target compound is priced at ~JPY 40,400 per 100 mg (Kanto Chemical) .
  • R,R-TUC and similar derivatives (e.g., CAS 620960-26-1) are more cost-effective (JPY 7,000–10,500 per 5–25 g) due to scalable synthesis .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.

  • CAS Number : 1069115-56-5
  • Molecular Formula : C₃₇H₃₁F₆N₃O
  • Molecular Weight : 647.70 g/mol
  • InChIKey : BDXWHNAYVACKSW-ROJLCIKYSA-N

The compound features multiple trifluoromethyl groups, which are known to enhance biological activity by improving metabolic stability and bioavailability.

The compound acts primarily through modulation of specific receptors and enzymes involved in various biological pathways. Its structure suggests potential interactions with:

  • Enzymatic Inhibition : The presence of the urea moiety may allow it to act as an inhibitor for certain enzymes.
  • Receptor Binding : The dinaphthyl structure may facilitate binding to neurotransmitter receptors or other target proteins.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Antitumor Activity
    • In vitro studies demonstrated that N-[3,5-bis(trifluoromethyl)phenyl-N'-[(1R,2R)-2-(11bR) significantly reduced cell viability in breast cancer cell lines. The IC50 value was reported at 15 µM after 48 hours of treatment .
  • Neuroprotection
    • A study evaluating the neuroprotective effects in a rat model of ischemic stroke found that administration of the compound reduced infarct size by approximately 30%, suggesting its potential for treating neurodegenerative diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Urea Linkage : The initial reaction between the appropriate isocyanate and amines leads to the formation of the urea structure.
  • Cyclization : Subsequent cyclization reactions yield the dinaphthyl moiety.
  • Fluorination : The trifluoromethyl groups are introduced using specialized fluorination reagents.

Data Tables

PropertyValue
CAS Number1069115-56-5
Molecular FormulaC₃₇H₃₁F₆N₃O
Molecular Weight647.70 g/mol
Antitumor IC5015 µM
Neuroprotection (Infarct Size Reduction)30% reduction

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a trifluoromethyl-substituted phenyl group, a dinaphthazepine core, and a cyclohexylurea scaffold. The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions . The dinaphthazepine system introduces steric hindrance and chiral centers (1R,2R and 11bR configurations), which are critical for enantioselective synthesis and binding interactions . The urea moiety enables hydrogen bonding, making it a candidate for enzyme inhibition studies.

Q. What spectroscopic methods are most effective for characterizing this compound?

Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent placement, particularly for the dinaphthazepine and cyclohexyl groups. IR spectroscopy identifies hydrogen-bonded urea carbonyl stretches (~1650–1700 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C37_{37}H31_{31}F6_6N3_3O, MW 647.65) and isotopic patterns . X-ray crystallography resolves absolute stereochemistry, as demonstrated in structurally similar dinaphthazepine derivatives .

Q. How is the compound synthesized, and what are the critical reaction conditions?

A two-step approach is common:

  • Step 1 : Coupling of 3,5-bis(trifluoromethyl)phenyl isocyanate with a chiral cyclohexylamine intermediate (e.g., (1R,2R)-2-aminocyclohexanol) under anhydrous conditions (DMF, 25°C, 72 hours) .
  • Step 2 : Cyclization of the dinaphthazepine core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acid-mediated ring closure. Catalytic hydrogenation (H2_2, Pd/C) is used to reduce nitro intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric and electronic challenges?

Steric hindrance from the dinaphthazepine group often limits yields (<50% in initial attempts). Strategies include:

  • Using bulky ligands (e.g., XPhos) in Pd-catalyzed steps to suppress side reactions .
  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene minimizes decomposition in high-temperature steps .

Q. How do stereochemical errors arise during synthesis, and how are they resolved?

Epimerization at the 11bR position occurs under basic conditions due to partial ring opening. Mitigation involves:

  • Low-temperature (<0°C) reaction conditions during urea formation.
  • Chiral HPLC or diastereomeric salt crystallization (e.g., using L-tartaric acid) to separate enantiomers .
  • Monitoring via circular dichroism (CD) to detect optical purity deviations >2% .

Q. What contradictions exist in reported biological activity data, and how are they addressed?

Some studies report potent kinase inhibition (IC50_{50} < 10 nM), while others show no activity. This discrepancy may arise from:

  • Solubility issues : The compound’s logP >5 limits aqueous solubility. Use dimethylacetamide (DMA)/PEG 400 mixtures for in vitro assays .
  • Metabolic instability : Cytochrome P450-mediated oxidation of the dinaphthazepine core generates inactive metabolites. Stabilize via fluorination or steric blocking .
  • Assay variability : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) highlight interactions:

  • The urea group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase).
  • Trifluoromethyl groups stabilize hydrophobic pockets via van der Waals interactions.
  • Enantiomer-specific binding is predicted for the (1R,2R,11bR) configuration, with ∆G differences >2 kcal/mol between enantiomers .

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